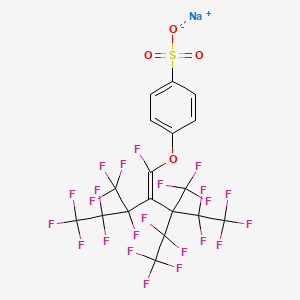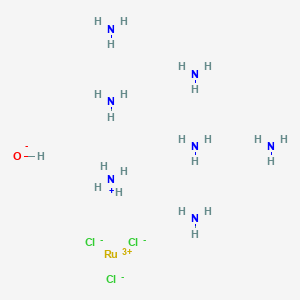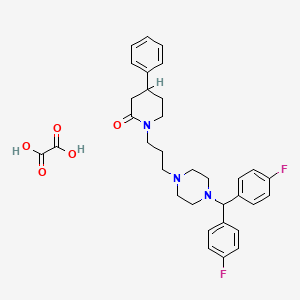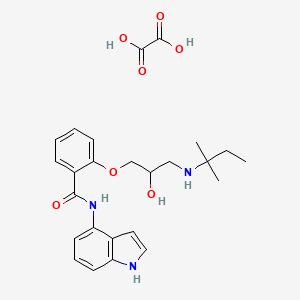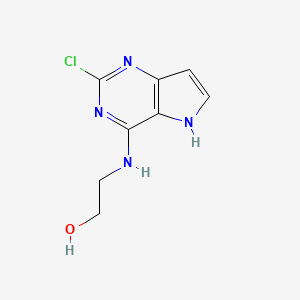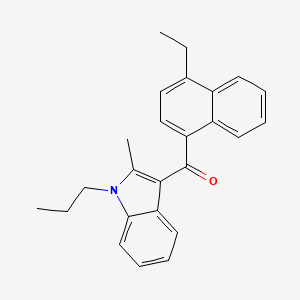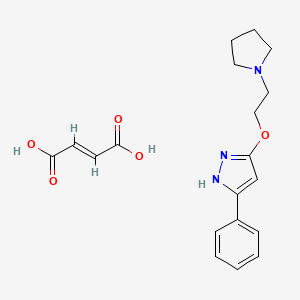![molecular formula C25H27O3P B12748130 diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite CAS No. 71002-28-3](/img/structure/B12748130.png)
diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetracyclic framework, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite typically involves a multi-step process. One common method includes the Diels-Alder reaction of allylacetylene with cyclopentadiene to form the tetracyclic core . Subsequent functionalization steps introduce the phosphite and diphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves its interaction with molecular targets through its phosphite group. This group can participate in coordination with metal ions, facilitating catalytic processes. The tetracyclic core provides structural stability, allowing the compound to maintain its reactivity under various conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Shares the tetracyclic core but lacks the phosphite and diphenyl groups.
Norbornene: A simpler bicyclic compound used in similar applications but with different reactivity.
Cyclopentadiene: A precursor in the synthesis of tetracyclic compounds.
Uniqueness
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is unique due to its combination of a stable tetracyclic core and reactive phosphite group. This combination allows for versatile applications in various fields, distinguishing it from simpler cyclic compounds.
Eigenschaften
CAS-Nummer |
71002-28-3 |
|---|---|
Molekularformel |
C25H27O3P |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite |
InChI |
InChI=1S/C25H27O3P/c1-3-7-21(8-4-1)27-29(28-22-9-5-2-6-10-22)26-16-20-14-19-15-23(20)25-18-12-11-17(13-18)24(19)25/h1-12,17-20,23-25H,13-16H2 |
InChI-Schlüssel |
NWIHFAZZKYMVNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1COP(OC3=CC=CC=C3)OC4=CC=CC=C4)C5C2C6CC5C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
